molecular formula C24H22ClN3O4S B11069508 [(5-Chloropyridin-2-YL)carbamoyl]methyl 3-(benzylsulfanyl)-2-(phenylformamido)propanoate

[(5-Chloropyridin-2-YL)carbamoyl]methyl 3-(benzylsulfanyl)-2-(phenylformamido)propanoate

Cat. No.: B11069508
M. Wt: 484.0 g/mol
InChI Key: WFNICVHFAPAKJD-UHFFFAOYSA-N
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Description

2-[(5-CHLORO-2-PYRIDYL)AMINO]-2-OXOETHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE is a complex organic compound with significant interest in various scientific fields. This compound features a pyridine ring substituted with a chlorine atom and an amino group, making it a valuable intermediate in synthetic chemistry and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-CHLORO-2-PYRIDYL)AMINO]-2-OXOETHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE typically involves multiple steps, starting with the preparation of key intermediates such as 2-amino-5-chloropyridine . The process includes:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(5-CHLORO-2-PYRIDYL)AMINO]-2-OXOETHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, pH, and the use of solvents like ethanol or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-[(5-CHLORO-2-PYRIDYL)AMINO]-2-OXOETHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C24H22ClN3O4S

Molecular Weight

484.0 g/mol

IUPAC Name

[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl] 2-benzamido-3-benzylsulfanylpropanoate

InChI

InChI=1S/C24H22ClN3O4S/c25-19-11-12-21(26-13-19)28-22(29)14-32-24(31)20(16-33-15-17-7-3-1-4-8-17)27-23(30)18-9-5-2-6-10-18/h1-13,20H,14-16H2,(H,27,30)(H,26,28,29)

InChI Key

WFNICVHFAPAKJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC(C(=O)OCC(=O)NC2=NC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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